![molecular formula C11H11IN4O3 B5524370 4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)
4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine, particularly those involving imidazo[1,2-a]pyridine frameworks, has been extensively studied. For instance, a set of 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY) derivatives was synthesized to explore their affinity toward human Abeta plaques, revealing the importance of substituent positions and types for binding affinity (Cai et al., 2007). Similarly, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles underlines the reactivity of nitropyridine groups with triethylamine, showcasing the potential for creating diverse molecular structures (Khalafy et al., 2002).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives demonstrates significant planarity and potential for forming stable crystal structures through hydrogen bonding. For example, the crystal structure analysis of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde shows how the imidazo[1,2-a]pyridine ring system forms dihedral angles with substituent groups, indicating a complex interplay of structural features (Koudad et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving imidazo[1,2-a]pyridine derivatives highlight the versatility of these compounds. For instance, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine to produce imidazo[1,2-a]pyridines and indoles underscores the reactivity of these compounds under different conditions (Khalafy et al., 2002).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, such as thermal stability and crystalline structure, are crucial for their application in various fields. Studies such as those on imidazo[1,2-a]pyridin-2-ylacetic acid and its derivatives provide insights into the thermal stability and magnetic properties of these compounds, which are essential for their potential use in material science and engineering (Dylong et al., 2014).
Chemical Properties Analysis
The chemical properties of imidazo[1,2-a]pyridine derivatives, including reactivity and potential for further functionalization, are a key area of research. The efficient synthesis of functionalized imidazo[1,2-a]pyridines through one-pot reactions illustrates the potential for creating diverse compounds with various applications, highlighting the compound's versatility and adaptability for specific uses (Movahed et al., 2013).
科学的研究の応用
1. Alzheimer's Disease Research
A study by (Cai et al., 2007) discusses the synthesis of derivatives related to 4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine, focusing on their potential as ligands for human beta-amyloid plaques in Alzheimer's disease. The research aims to develop new radioligands for imaging Alzheimer's disease, particularly sensitive positron emission tomography (PET) radioligands.
2. Organic Chemistry and Synthesis
In the field of organic chemistry, (Khalafy et al., 2002) explores the synthesis of related compounds, including 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which undergo rearrangements to form imidazo[1,2-a]pyridines and indoles. This research contributes to the understanding of chemical reactions and synthesis of novel compounds in medicinal chemistry.
3. Biophysical and Biomedical Applications
(Kirilyuk et al., 2005) investigated a series of compounds, including those with pyridine-4-yl groups, as nitroxide spin probes for pH monitoring in biophysical and biomedical applications. Their research focuses on the pH-sensitive EPR spectra of these nitroxides, which could be useful for pH-monitoring in various environments, including the stomach.
4. Development of Antiulcer Agents
In the pharmaceutical field, (Starrett et al., 1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. This research is significant for developing new medicines for treating ulcers, highlighting the versatility of compounds related to 4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine in medicinal chemistry.
5. Nuclear Medicine and Biology
(Mathews et al., 2004) discusses the synthesis of a novel radioligand for imaging the AT1 angiotensin receptor with PET, incorporating structures related to the compound . This study contributes to the development of diagnostic tools in nuclear medicine, particularly for cardiovascular diseases.
6. Synthesis of Pyrazole Derivatives
Research by (Biffin et al., 1968) includes the transformation of related nitropyrimidines into pyrazoles, a process significant in the synthesis of various heterocyclic compounds. This work contributes to the broader understanding of chemical reactions and transformations in organic chemistry.
作用機序
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
将来の方向性
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . This indicates a promising future for the development of new drugs based on these structures.
特性
IUPAC Name |
4-[2-iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN4O3/c1-19-11(8-12,9-2-4-13-5-3-9)15-7-6-14-10(15)16(17)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFDUMWYZFQKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CI)(C1=CC=NC=C1)N2C=CN=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)
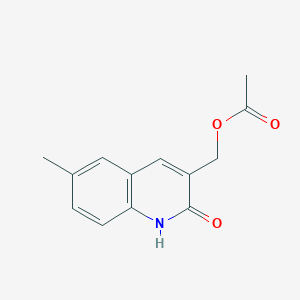
![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)
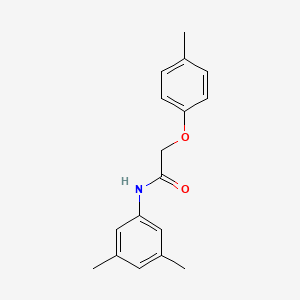
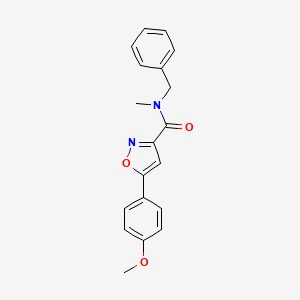
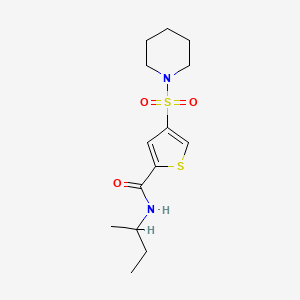
![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)
![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)
![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)
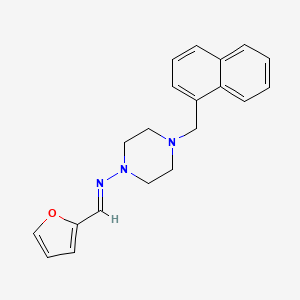
![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)